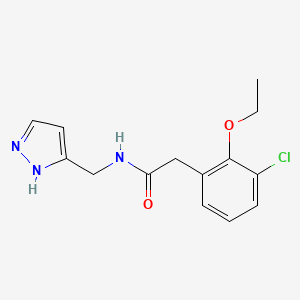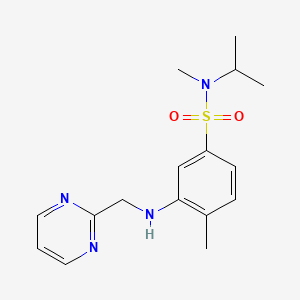![molecular formula C11H16ClNOS B6625873 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol, also known as CTE, is a chemical compound that has shown great potential in scientific research. It belongs to the class of cyclobutylamines and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems, particularly the cholinergic and glutamatergic systems. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has also been found to interact with various ion channels, including potassium channels and L-type calcium channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. However, one limitation of using 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is its relatively high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol. One area of interest is the development of novel 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol derivatives with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol's effects on other neurotransmitter systems, such as the GABAergic and serotonergic systems. Additionally, more studies are needed to elucidate the exact mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol and its potential therapeutic applications in various diseases.
Synthesemethoden
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol can be synthesized using a multi-step process that involves the reaction of 3-chlorothiophene with cyclobutanone to form a cyclobutylketone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form a cyclobutylhydroxylamine intermediate, which is subsequently reduced with sodium borohydride to yield 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol. The overall yield of this process is around 40%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. In cancer research, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to have vasodilatory effects and improve cardiac function.
Eigenschaften
IUPAC Name |
2-[(3-chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-10-4-7-15-11(10)8-13(5-6-14)9-2-1-3-9/h4,7,9,14H,1-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXRUKBRXBGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)CC2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)

![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)
![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)